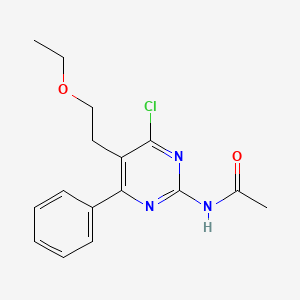

N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a chloro group, an ethoxyethyl chain, and a phenyl group attached to the pyrimidine ring, along with an acetamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring through a condensation reaction between appropriate precursors, followed by the introduction of the chloro, ethoxyethyl, and phenyl substituents through various substitution reactions. The final step involves the acylation of the pyrimidine derivative to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and drug development.

Medicine: Potential therapeutic applications include its use as a precursor for the development of pharmaceuticals with anti-inflammatory, antiviral, or anticancer properties.

Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism by which N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro, ethoxyethyl, and phenyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(4-Chloro-6-phenylpyrimidin-2-yl)acetamide: Lacks the ethoxyethyl group, which may affect its reactivity and biological activity.

N-(4-Chloro-5-methyl-6-phenylpyrimidin-2-yl)acetamide: Contains a methyl group instead of the ethoxyethyl chain, leading to different chemical and biological properties.

N-(4-Chloro-5-(2-hydroxyethyl)-6-phenylpyrimidin-2-yl)acetamide: The hydroxyethyl group can introduce additional hydrogen bonding interactions, influencing its solubility and reactivity.

Uniqueness

N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide is unique due to the specific combination of substituents on the pyrimidine ring. The ethoxyethyl chain provides distinct steric and electronic properties, which can affect its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(4-Chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl)acetamide is a compound of interest within the field of medicinal chemistry, primarily due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), synthesis, and specific case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C16H18ClN3O2. The structural characteristics that contribute to its biological activity are crucial for understanding its mechanism of action.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈ClN₃O₂ |

| Molecular Weight | 320.79 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Recent research has indicated that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory effects. The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

In vitro studies demonstrated that this compound effectively suppressed COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. The inhibition of COX enzymes leads to a decrease in prostaglandin E2 (PGE2) levels, which are responsible for promoting inflammation .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated. In a study assessing various acetamide derivatives, it was found that certain structural modifications enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as chlorine was linked to increased potency against microbial strains .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications in the pyrimidine ring and substituents significantly influence the biological activity of the compound. The ethoxyethyl group appears to enhance solubility and bioavailability, which may contribute to improved pharmacological effects.

| Substituent | Effect on Activity |

|---|---|

| 4-Chloro group | Increased potency |

| Ethoxyethyl group | Enhanced solubility |

| Phenyl ring | Improved interaction with biological targets |

Case Studies

- In Vivo Anti-inflammatory Study : In an experimental model of inflammation induced by carrageenan, this compound demonstrated a significant reduction in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent in clinical settings.

- Antimicrobial Efficacy : A study involving various bacterial strains showed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Properties

CAS No. |

77378-91-7 |

|---|---|

Molecular Formula |

C16H18ClN3O2 |

Molecular Weight |

319.78 g/mol |

IUPAC Name |

N-[4-chloro-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-yl]acetamide |

InChI |

InChI=1S/C16H18ClN3O2/c1-3-22-10-9-13-14(12-7-5-4-6-8-12)19-16(18-11(2)21)20-15(13)17/h4-8H,3,9-10H2,1-2H3,(H,18,19,20,21) |

InChI Key |

RSZDZHKPBDENGK-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCC1=C(N=C(N=C1Cl)NC(=O)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.